

Technical Guide: Spectroscopic Analysis of Boc-Ser(Tos)-OMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Ser(Tos)-OMe*

Cat. No.: *B1276680*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester, commonly referred to as **Boc-Ser(Tos)-OMe**. This guide includes tabulated spectral data, detailed experimental protocols for characterization, and a workflow diagram for the analytical process.

Core Compound Details

Property	Value
Compound Name	N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester
Abbreviation	Boc-Ser(Tos)-OMe
CAS Number	56926-94-4[1][2]
Molecular Formula	C ₁₆ H ₂₃ NO ₇ S[1]
Molecular Weight	373.42 g/mol [1][3]
Exact Mass	373.11952325

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of the chemical structure of **Boc-Ser(Tos)-OMe** and comparison with spectral data of structurally related compounds, such as Boc-Ser-OMe.

¹H NMR (Proton NMR) Spectral Data

Predicted for a 400 MHz spectrometer using CDCl₃ as a solvent.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	Doublet	2H	Ar-H (ortho to SO ₂)
~7.35	Doublet	2H	Ar-H (meta to SO ₂)
~5.40	Doublet	1H	NH
~4.50	Multiplet	1H	α -CH
~4.30	Multiplet	2H	β -CH ₂
3.75	Singlet	3H	OCH ₃
2.45	Singlet	3H	Ar-CH ₃
1.45	Singlet	9H	C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Spectral Data

Predicted for a 100 MHz spectrometer using CDCl₃ as a solvent.

Chemical Shift (δ) ppm	Assignment
~169.0	C=O (ester)
~155.0	C=O (Boc)
~145.0	Ar-C (ipso, SO ₂)
~132.5	Ar-C (ipso, CH ₃)
~130.0	Ar-CH
~128.0	Ar-CH
~80.5	C(CH ₃) ₃
~68.0	β -CH ₂
~54.0	α -CH
~53.0	OCH ₃
~28.0	C(CH ₃) ₃
~21.5	Ar-CH ₃

Mass Spectrometry Spectral Data

Mass spectrometry is a critical technique for confirming the molecular weight of **Boc-Ser(Tos)-OMe**.

Parameter	Value
Molecular Formula	C ₁₆ H ₂₃ NO ₇ S
Exact Mass	373.1195
Expected [M+H] ⁺	374.1268
Expected [M+Na] ⁺	396.1087
Expected [M+K] ⁺	412.0827

Experimental Protocols

The following are detailed methodologies for the characterization of **Boc-Ser(Tos)-OMe** using NMR and mass spectrometry.

NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure of **Boc-Ser(Tos)-OMe**.

Materials:

- **Boc-Ser(Tos)-OMe** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **Boc-Ser(Tos)-OMe** sample into a clean, dry vial.
- Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
- Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation:
 - Place the NMR tube into the spinner and insert it into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:

- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate all signals and determine the chemical shifts and coupling constants.

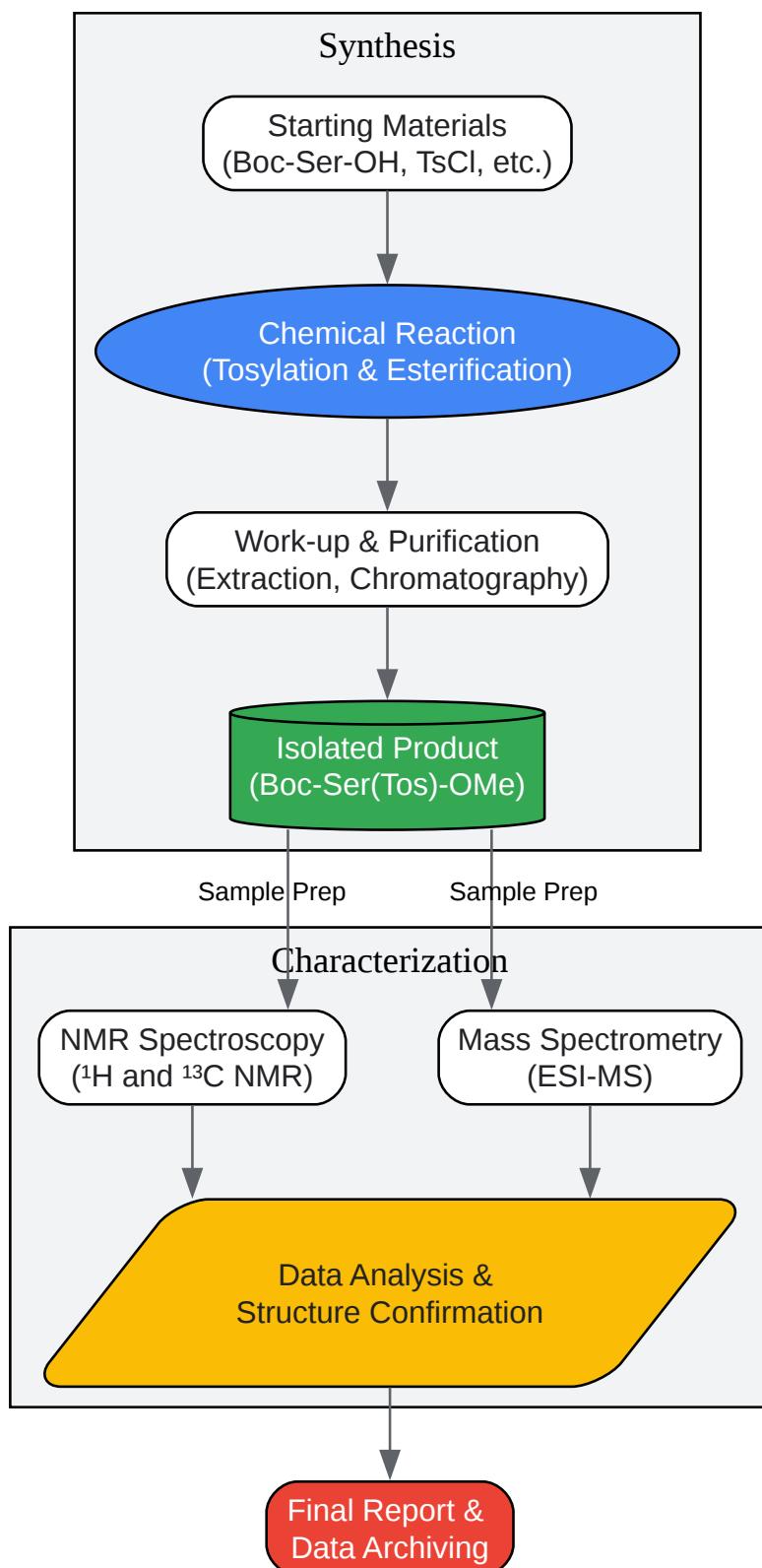
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.
 - Process the spectrum with a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight of **Boc-Ser(Tos)-OMe** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

- **Boc-Ser(Tos)-OMe** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (optional, for enhancing ionization)
- Vials and micropipettes


Procedure:

- Sample Preparation: Prepare a stock solution of the **Boc-Ser(Tos)-OMe** sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

- Dilution: Create a dilute solution for analysis by taking a small aliquot (e.g., 10 μ L) of the stock solution and diluting it in 1 mL of the same solvent. A final concentration of 1-10 μ g/mL is typically sufficient. For enhanced protonation, 0.1% formic acid can be added to the final solution.
- Instrumentation and Analysis:
 - Set up the ESI-MS instrument in positive ion mode.
 - Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 μ L/min.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-600 amu).
 - Observe the mass-to-charge ratios for the protonated molecule $[M+H]^+$ and other potential adducts such as the sodium $[M+Na]^+$ and potassium $[M+K]^+$ adducts.
 - Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a target compound like **Boc-Ser(Tos)-OMe**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Ser(Tos)-OMe | lookchem [lookchem.com]
- 2. bocsci.com [bocsci.com]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of Boc-Ser(Tos)-OMe]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276680#boc-ser-tos-ome-nmr-and-mass-spectrometry-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

